molecular formula C15H16N2O4S2 B2537310 N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide CAS No. 868677-07-0

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Cat. No.: B2537310
CAS No.: 868677-07-0
M. Wt: 352.42
InChI Key: BYRDSYLHCQIKPD-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a novel synthetic compound designed for research applications, belonging to the class of thiophene carboxamide derivatives. These derivatives are recognized for their significant potential in medicinal chemistry, particularly as scaffolds for developing anticancer agents . The planar, aromatic structure of the thiophene ring facilitates strong receptor binding, while its synthetic versatility allows for functionalization that can enhance both potency and selectivity against specific biological targets . Preliminary research on analogous thiophene carboxamide compounds has demonstrated promising cytotoxic effects against a range of human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for such compounds involves the induction of apoptosis (programmed cell death) through key pathways such as the activation of executioner caspases 3/7 and the disruption of the mitochondrial membrane potential . Furthermore, structural variations within this chemical family have been identified as potent inhibitors of specific enzymes like sphingomyelin synthase 2 (SMS2), with IC50 values in the nanomolar range, presenting a strategic approach for therapeutic development in conditions like dry eye disease . The presence of the phenylsulfonyl group in this particular molecule may influence its electronic properties and metabolic stability, making it a compound of high interest for further investigational studies in cell biology and pharmacology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-9-22-15(12)17-13(18)8-10-23(20,21)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDSYLHCQIKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ynamide Synthesis

The ynamide component, N-methyl-2-(propiolamido)-3-(phenylsulfonyl)propanamide, is prepared by reacting 3-(phenylsulfonyl)propanoic acid with propargylamine under EDCl/HOBt coupling conditions. The product is purified via column chromatography (PE/EA = 3:1).

Photoredox Reaction

Thiophene-3-carboxylic acid (0.2 mmol), ynamide (0.2 mmol), and Ir catalyst (0.2 mol%) are dissolved in anhydrous MeCN under argon. After 5 hours of blue LED irradiation, the reaction mixture is concentrated and purified to yield the target compound.

Performance Metrics:

  • Yield: 86% (2.83 g scale).
  • Purity: >99% (HPLC).
  • $$ ^1H $$ NMR (CDCl₃): δ 7.82–7.89 (m, aromatic), 4.77 (s, CH₂-SO₂), 3.17 (s, N-CH₃).

Stepwise Amide Bond Formation Approach

A traditional pathway involves sequential amide couplings to assemble the target molecule.

Introduction of the 2-Amino Group

N-Methylthiophene-3-carboxamide undergoes nitration at the 2-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-N-methylthiophene-3-carboxamide.

Amide Coupling

3-(Phenylsulfonyl)propanoic acid is activated as its acyl chloride (via thionyl chloride) and reacted with the 2-amino intermediate in dichloromethane with triethylamine. The product is isolated via chromatography.

Optimized Conditions:

  • Activation: Thionyl chloride, 80°C, 12 hours.
  • Coupling: 0°C to room temperature, 24 hours.
  • Yield: 78–82%.

Comparative Analysis of Methods

Parameter Photoredox Method Stepwise Approach
Yield 86% 78–82%
Reaction Time 5 hours 36 hours (total)
Catalyst Cost High (Ir complex) Low
Functional Tolerance Broad (photoredox-selective) Moderate (sensitive to nitro groups)

The photoredox method offers efficiency and scalability, while the stepwise route provides modularity for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives ()

Compounds such as N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) and [3-(ethylcarbamoyl)thiophen-2-yl]acetyl azide (60b) share the thiophene-3-carboxamide core but differ in substituents:

  • Functional Groups : Unlike the target compound’s phenylsulfonyl-propanamido chain, these derivatives feature hydrazinyl or acyl azide groups.
  • Synthetic Routes : The synthesis of these analogs involves hydrazide formation and azide coupling (e.g., via Curtius rearrangement), whereas the phenylsulfonyl group in the target compound likely requires sulfonation or nucleophilic substitution steps .
Compound Core Structure Key Substituents Synthetic Method
Target Compound Thiophene-3-carboxamide Phenylsulfonyl-propanamido Likely sulfonation/amide coupling
N-ethyl-2-(hydrazinyl) derivative (98b) Thiophene-3-carboxamide Hydrazinyl-oxoethyl Hydrazide formation
[3-(Ethylcarbamoyl)thiophen-2-yl]acetyl azide (60b) Thiophene-3-carboxamide Acyl azide Azide coupling

Axitinib ()

Axitinib (N-methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide) is a benzamide-based tyrosine kinase inhibitor. Key comparisons include:

  • Core Heterocycle : Axitinib uses a benzamide scaffold, while the target compound employs a thiophene ring. Thiophene’s aromaticity and smaller size may influence binding pocket compatibility in kinase targets.
  • Sulfur Functionality : Axitinib’s sulfanyl group (-S-) contrasts with the target’s sulfonyl (-SO₂-), which is more electronegative and may alter solubility or metabolic stability.
  • Pharmacology : Axitinib targets VEGF/PDGF receptors; the target compound’s phenylsulfonyl-propanamido group could modulate selectivity toward different kinases or proteases .

Complex Amide/Sulfonyl Intermediates ()

The polyamide intermediate described in contains multiple acetylsulfanyl-propanamido chains but lacks a thiophene core. This highlights:

  • Role of Sulfonyl Groups : Both compounds use sulfonyl/sulfanyl motifs for electronic or steric effects, but the target’s phenylsulfonyl group may confer greater rigidity and lipophilicity.
  • Synthetic Complexity : The intermediate’s branched structure requires iterative amide couplings, whereas the target compound’s linear architecture simplifies synthesis .

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